5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a diphenyl group, and a sulfanylidene diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate aldehydes and ketones with thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or diphenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole: A compound with similar methoxyphenyl and methylidene groups but different core structure.
2-{[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Another compound with a methoxyphenyl group and a different functional group arrangement.
Uniqueness
5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C24H18N2O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-20-14-8-9-17(15-20)16-21-22(27)25(18-10-4-2-5-11-18)24(30)26(23(21)28)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
UJBBCXFUGCYKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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